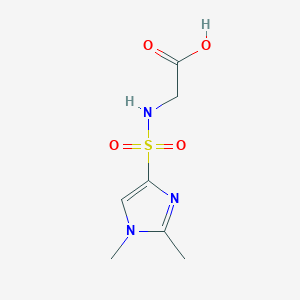
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamin
Übersicht
Beschreibung
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antibakteriellen Wirkstoffen
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamin: dient als Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation . Diese Verbindung zeigt eine starke Aktivität gegen grampositive und gramnegative Bakterien, einschließlich multiresistenter Stämme von Pseudomonas aeruginosa . Die Synthese umfasst mehrere Schritte, darunter Amination, Reduktion, Veresterung und Kondensation, ausgehend von 1-Methyl-1H-pyrazol-5-amin .
Entwicklung von Glucosetransporter-Inhibitoren
Untersuchungen zeigen, dass Derivate dieser Verbindung für ihr Potenzial als Glucosetransporter-Inhibitoren untersucht werden können . Solche Inhibitoren können zur Modulation des Glukosespiegels in Zellen eingesetzt werden, was insbesondere für die Krebsforschung relevant ist, da viele Krebszellen eine erhöhte Glukoseaufnahme aufweisen.
Erstellung neuartiger Bausteine für die organische Synthese
Die Derivate der Verbindung sind wertvoll in der Wirkstoffforschung, da sie als Bausteine für die Synthese von pharmazeutischen Wirkstoffen und bioaktiven Molekülen dienen . Ihre Vielseitigkeit bei der Bildung verschiedener funktioneller Gruppen macht sie essentiell für die Herstellung einer breiten Palette von medizinischen Verbindungen.
Pharmazeutische Forschung und Entwicklung
In der pharmazeutischen Forschung und Entwicklung sind This compound und seine Derivate entscheidend für die Entwicklung neuer Medikamente. Sie sind an der Synthese von Verbindungen mit entzündungshemmenden und schmerzlindernden Wirkungen beteiligt, die mit etablierten Medikamenten wie Indomethacin und Celecoxib verglichen werden .
Forschung zu heterozyklischen Aminen
Heterozyklische Amine, wie sie von This compound abgeleitet sind, werden wegen ihrer breiten Palette physiologischer und pharmakologischer Aktivitäten untersucht . Aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz sind sie vielversprechende Gerüste für die Entdeckung neuer pharmazeutischer Wirkstoffe.
Eigenschaften
IUPAC Name |
N-methyl-2-(1-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAEKCTXKHDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679567 | |
| Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-63-0 | |
| Record name | N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
amine hydrochloride](/img/structure/B1531146.png)


![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)


